![molecular formula C14H19N5O4 B2447393 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034480-94-7](/img/structure/B2447393.png)
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one
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Description
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known by its chemical name, MPPI, and is a derivative of imidazolidin-2-one.
Scientific Research Applications
Necroptosis Inhibition
- MLKL Inhibitor plays a crucial role in inhibiting necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is implicated in various pathological conditions, including neurodegenerative diseases, ischemic injury, and viral infections. By covalently modifying Cys88, this compound effectively blocks human MLKL adaptor function, preventing necrotic/necroptotic cell death .
Tuberculosis (TB) Research
- Recent studies have investigated MLKL inhibitors as potential anti-TB agents. Necrosulfonamide demonstrated activity against Mycobacterium tuberculosis, suggesting a novel approach to combat TB .
Synthetic Chemistry
- The synthesis of compounds like Necrosulfonamide involves intricate chemical transformations. Researchers have developed diverse synthetic routes to access similar structures, contributing to the field of chemical diversity .
Biological Assays and Target Validation
MLKL Inhibitor, Necrosulfonamide - CAS 432531-71-0 - Merck Seeking potent anti-tubercular agents: design and synthesis of … Synthesis of novel 1,2,3-triazole-containing pyridine … - Springer
properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-22-11-12(16-5-4-15-11)23-10-3-2-7-18(9-10)14(21)19-8-6-17-13(19)20/h4-5,10H,2-3,6-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCLSMYVVHZUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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